Heptane-2,4-dione

Overview

Description

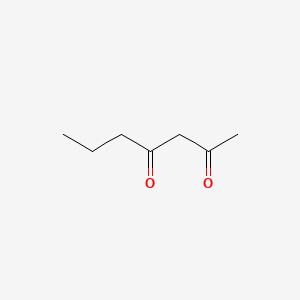

Heptane-2,4-dione, also known as 2,4-heptanedione, is a liquid compound with the molecular formula C7H12O2 . It has a molecular weight of 128.17 . The compound is stored at room temperature in an inert atmosphere .

Synthesis Analysis

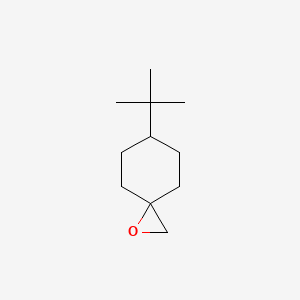

A study on the synthesis of new bicyclo[4.1.0]heptane-2,4-dione derivatives and their herbicidal activity was conducted . The researchers synthesized various triketone type 4-HPPD inhibitors and evaluated their herbicidal activity and corn safety . They found that some benzoyl-substituted bicyclo[4.1.0]heptanediones showed excellent herbicidal activity against weeds in a corn field .

Molecular Structure Analysis

The molecular structure of Heptane-2,4-dione can be represented by the linear formula C7H12O2 . The InChI code for the compound is 1S/C7H12O2/c1-3-4-7(9)5-6(2)8/h3-5H2,1-2H3 .

Physical And Chemical Properties Analysis

Heptane-2,4-dione is a liquid at room temperature . . The compound is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Herbicidal Activity

Heptane-2,4-dione has been used in the synthesis of new bicyclo[4.1.0]heptane-2,4-dione derivatives, which have shown significant herbicidal activity . These compounds have been found to be effective against weeds in corn fields .

In the course of synthetic studies, researchers invented methods to synthesize novel benzoyl-substituted bicyclo[4.1.0]heptanediones . Among these compounds, 3-(4-chloro-2-nitrobenzoyl)bicyclo[4.1.0]heptane-2,4-dione was found to be highly active against both broadleaf weeds and grass weeds . However, it caused severe damage to corn .

As a result of further efforts to modify benzoyl substituents, a compound, (1R*,6R*)-3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[4.1.0]heptane-2,4-dione, was found. This compound provided a good combination of herbicidal activity and corn safety .

Safety and Hazards

Heptane-2,4-dione is classified as a dangerous substance . It has hazard statements H225-H315-H319-H335, which indicate that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Heptane-2,4-dione, also known as 2,4-Heptanedione, primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme present in plants, playing a crucial role in the breakdown of the amino acid tyrosine into components that are used by plants to create essential molecules .

Mode of Action

Heptane-2,4-dione acts as an inhibitor of HPPD . By binding to this enzyme, it prevents the normal breakdown of tyrosine, thereby disrupting the production of necessary plant molecules . This interaction with its target leads to a deficiency in these essential molecules, affecting the normal functioning of the plant.

Biochemical Pathways

The inhibition of HPPD by Heptane-2,4-dione affects the tyrosine catabolism pathway . This disruption leads to a deficiency in the downstream products of this pathway, which are vital for various plant functions. The exact downstream effects can vary depending on the specific plant species and the environmental conditions.

Result of Action

The primary result of Heptane-2,4-dione’s action is its herbicidal activity . It has been found to be highly active against both broadleaf weeds and grass weeds . It can also cause damage to non-target plants, such as corn .

properties

IUPAC Name |

heptane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-7(9)5-6(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPNRWUGFSPGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223340 | |

| Record name | Heptane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptane-2,4-dione | |

CAS RN |

7307-02-0 | |

| Record name | 2,4-Heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7307-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Heptanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007307020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEPTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU0GSN19XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

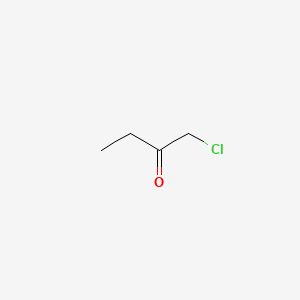

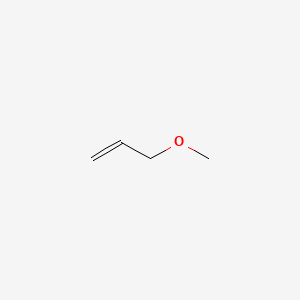

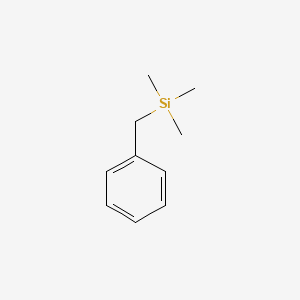

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological target of 2,4-Heptanedione derivatives discussed in the research?

A1: The research primarily focuses on 2,4-heptanedione derivatives, particularly bicyclo[4.1.0]heptane-2,4-diones, as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). [, ] HPPD is a key enzyme in the biosynthesis of carotenoids, essential pigments for protecting plants from photooxidative damage. [, ] Inhibiting HPPD leads to the depletion of carotenoids, causing bleaching and ultimately plant death. [, ]

Q2: How does the structure of 2,4-heptanedione derivatives influence their herbicidal activity?

A2: The herbicidal activity of 2,4-heptanedione derivatives, particularly the bicyclo[4.1.0]heptane-2,4-diones, is significantly influenced by the substituents on the benzoyl group. [, ] Researchers found that modifications to these substituents can significantly alter both the potency against weeds and the safety profile in crops like corn. [, ] For example, a chlorine and methylsulfonyl group at specific positions on the benzoyl ring resulted in a compound with a good balance of herbicidal activity and corn safety. []

Q3: What are the potential applications of 2,4-heptanedione derivatives in agriculture?

A3: The research suggests that 2,4-heptanedione derivatives, specifically certain bicyclo[4.1.0]heptane-2,4-diones, hold promise as herbicides for controlling both broadleaf and grass weeds in agricultural settings, particularly in cornfields. []

Q4: What are some novel synthetic methods developed for producing 2,4-heptanedione derivatives?

A4: Researchers have devised convenient synthetic routes for creating novel benzoyl-substituted bicyclo[4.1.0]heptane-2,4-diones. [, ] These methods provide efficient access to a range of derivatives for exploring structure-activity relationships and optimizing herbicidal properties. [, ] One example involves a sulfide contraction via alkylative coupling to synthesize 3-Methyl-2,4-Heptanedione. []

Q5: How does the introduction of fluorine atoms impact the properties of 2,4-heptanedione-based Ytterbium(III) complexes?

A5: Studies on Ytterbium(III) complexes with fluorinated 2,4-heptanedione ligands, such as 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione, show that increasing the fluorinated chain length correlates with a decrease in luminescence intensity and excited-state lifetime. [] This understanding is crucial for applications in optical amplifiers. [] Furthermore, the fluorinated barium chelates of 1,1,1,5,5,6,6,6-octafluoro-2,4-hexanedione (Hofhd) and 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione (Hdfhd) exhibit enhanced volatility and thermal stability compared to non-fluorinated counterparts, making them suitable for chemical vapor deposition of barium fluoride thin films. []

Q6: What unique reactivity does 2,4-heptanedione exhibit in organic synthesis?

A6: Research highlights the use of 2,4-heptanedione in reactions with diphenyliodonium chloride for phenylation reactions. [] This methodology enables the introduction of phenyl groups onto the 2,4-heptanedione scaffold, leading to the synthesis of compounds like 1-phenyl-2,4-pentanedione. []

Q7: Can 2,4-heptanedione derivatives undergo photochemical reactions?

A7: Yes, studies demonstrate the participation of 2,4-heptanedione derivatives in photochemical reactions. [, , ] Specifically, bis(alkenoyl)ketenedithioacetals containing the 2,4-heptanedione moiety undergo efficient intramolecular [2+2] photocycloadditions upon irradiation, producing substituted bicyclo[3.2.0]heptane-2,4-diones. [] Additionally, solid-state photolysis of an achiral N-isopropyl-N-tiglylbenzoylformamide results in a [2+2] cycloaddition, yielding a chiral oxetane derivative of a 3-azabicyclo[3.1.1]heptane-2,4-dione with high optical purity. [, ]

Q8: Are there examples of 2,4-heptanedione derivatives with interesting solid-state structures?

A8: Crystallographic studies have revealed intriguing structural features in several 2,4-heptanedione derivatives. For example, cis-3-azabicyclo[3.2.0]heptane-2,4-dione exhibits a planar cyclobutane ring and forms chains through N—H⋯O=C hydrogen bonds. [] In another case, (N,N,N′,N′-Tetramethyl-1,2-diaminoethane)(1,1,1-trifluoro-6-methyl-2,4-heptanedionato)copper(II) perchlorate displays a nearly planar CuN2O2 chromophore, with the diamine ligand adopting a gauche conformation and λ configuration. []

Q9: What other heterocyclic systems incorporate the 2,4-heptanedione framework?

A9: Research showcases the incorporation of the 2,4-heptanedione core into diverse heterocyclic structures. One such example is 3-(2,6-Dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione. [] This molecule exhibits a unique conformation with a nearly perpendicular arrangement of the pyrrolidine and dioxopiperidine rings. [] Additionally, 1,5-Dichloro-3,6,6-triphenyl-3-azabicyclo[3.2.0]heptane-2,4-dione displays a non-planar cyclobutane ring substituted with two phenyl rings at distinct angles. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

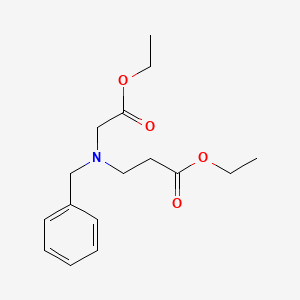

![3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester](/img/structure/B1265643.png)